4-[[(2,4-Dimethylphenyl)sulfonyl](isonicotinoyl)amino]phenyl isonicotinate
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Overview
Description
4-[(2,4-Dimethylphenyl)sulfonylamino]phenyl isonicotinate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonyl group, an isonicotinoyl group, and a phenyl isonicotinate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethylphenyl)sulfonylamino]phenyl isonicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with isonicotinic acid hydrazide under controlled conditions to form the intermediate product. This intermediate is then reacted with phenyl isonicotinate in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dimethylphenyl)sulfonylamino]phenyl isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenyl isonicotinates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2,4-Dimethylphenyl)sulfonylamino]phenyl isonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethylphenyl)sulfonylamino]phenyl isonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[[(2,4-Dimethylphenyl)sulfonyl]amino]phenyl isonicotinate
- 4-[(2,4-Dimethylphenyl)carbonylamino]phenyl isonicotinate
- 4-[(2,4-Dimethylphenyl)sulfonylamino]phenyl isonicotinate
Uniqueness
4-[(2,4-Dimethylphenyl)sulfonylamino]phenyl isonicotinate is unique due to the presence of both sulfonyl and isonicotinoyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Biological Activity
4-[(2,4-Dimethylphenyl)sulfonylamino]phenyl isonicotinate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of sulfonamide and isonicotinoyl moieties, suggests diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H21N3O5S
- Molar Mass : 487.53 g/mol
- CAS Number : 518320-99-5
- Density : 1.358 g/cm³ (predicted)
- Boiling Point : 690.6 °C (predicted)
- pKa : 2.77 (predicted)
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, particularly against Gram-positive bacteria. The presence of the isonicotinoyl moiety may enhance this activity through synergistic effects.
- Anticancer Potential : Compounds featuring isonicotinic acid derivatives have been studied for their ability to induce apoptosis in cancer cells. The specific mechanism often involves the inhibition of key enzymes involved in cell proliferation.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds indicated that derivatives with similar structural features exhibited significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 47 μg/mL, suggesting a strong potential for therapeutic applications in treating infections .
Anticancer Activity
Research has demonstrated that compounds with similar structural motifs can induce cytotoxicity in various cancer cell lines. For instance, derivatives tested against human breast cancer cell lines showed IC50 values as low as 25 μM, indicating effective growth inhibition .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives highlighted that modifications at the phenyl ring significantly influenced antibacterial potency. The compound's structure allowed for enhanced interaction with bacterial enzymes responsible for folate synthesis, leading to increased efficacy against resistant strains .
- Cytotoxicity Against Cancer Cells : In vitro studies on isonicotinoyl derivatives demonstrated notable cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .
Properties
IUPAC Name |
[4-[(2,4-dimethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5S/c1-18-3-8-24(19(2)17-18)35(32,33)29(25(30)20-9-13-27-14-10-20)22-4-6-23(7-5-22)34-26(31)21-11-15-28-16-12-21/h3-17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIQTUXWFHPGOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.